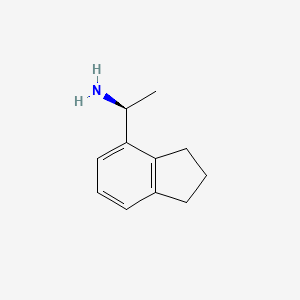![molecular formula C15H22O B13602170 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring with a tert-butyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3-tert-butylphenylacetylene, followed by reduction to yield the desired alcohol. One common method involves the use of a cyclopropanation reagent like diiodomethane in the presence of a zinc-copper couple to form the cyclopropyl group. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethanone.
Reduction: 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethane.
Substitution: 1-[1-(3-Tert-butyl-4-nitrophenyl)cyclopropyl]ethan-1-ol (nitration product).
科学研究应用
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
相似化合物的比较
Similar Compounds
1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol: Similar structure but with the tert-butyl group at the para position.
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanol: Similar structure but with a methanol group instead of ethan-1-ol.
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethanone: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol is unique due to the specific positioning of the tert-butyl group and the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
属性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC 名称 |
1-[1-(3-tert-butylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C15H22O/c1-11(16)15(8-9-15)13-7-5-6-12(10-13)14(2,3)4/h5-7,10-11,16H,8-9H2,1-4H3 |
InChI 键 |
IBLNCWGWZCUWTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CC1)C2=CC(=CC=C2)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)







